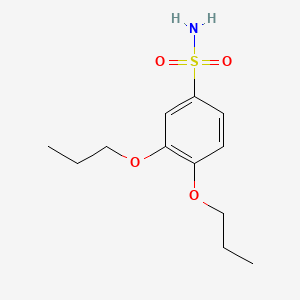
C.I.Acid Black 109
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C.I. Acid Black 109: is a synthetic dye belonging to the class of acid dyes. It is primarily used for dyeing and printing textiles, particularly wool, silk, and nylon. The compound is known for its excellent fastness properties, which make it a popular choice in the textile industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of C.I. Acid Black 109 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments to facilitate the diazotization process .
Industrial Production Methods: : Industrial production of C.I. Acid Black 109 involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions: : C.I. Acid Black 109 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler aromatic amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Halogenating agents and nitrating agents are commonly employed for substitution reactions.
Major Products: : The major products formed from these reactions include various aromatic amines and substituted derivatives, which can have different properties and applications .
Scientific Research Applications
C.I. Acid Black 109 has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biological staining techniques due to its affinity for proteins.
Industry: Widely used in the textile industry for dyeing and printing fabrics.
Mechanism of Action
The mechanism of action of C.I. Acid Black 109 involves its interaction with the molecular targets in the substrate it is applied to. In textile dyeing, the dye molecules form ionic bonds with the fibers, resulting in strong attachment and excellent fastness properties. The pathways involved include the formation of ionic and hydrogen bonds between the dye and the substrate .
Comparison with Similar Compounds
Similar Compounds
- Acid Black 1
- Acid Fuchsin
- Amido Black
Comparison: : C.I. Acid Black 109 is unique due to its specific molecular structure, which provides superior fastness properties compared to other acid dyes. While Acid Black 1 and Amido Black are also used for similar applications, C.I. Acid Black 109 offers better performance in terms of color strength and stability.
Properties
CAS No. |
12217-18-4 |
|---|---|
Molecular Formula |
O3Rb2Se |
Molecular Weight |
0 |
Synonyms |
C.I.Acid Black 109 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






